BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE
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Overview
Description
BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two naphthalen-1-yloxypropyl groups attached to a piperazine ring, which is further substituted with hydroxy groups and tetrone functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE typically involves the following steps:
Formation of Naphthalen-1-yloxypropyl Intermediate: The initial step involves the preparation of the naphthalen-1-yloxypropyl intermediate. This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Coupling with Piperazine: The naphthalen-1-yloxypropyl intermediate is then coupled with piperazine in the presence of a suitable catalyst and solvent. This step may require refluxing the reaction mixture to ensure complete coupling.
Introduction of Hydroxy and Tetrone Groups: The final step involves the introduction of hydroxy and tetrone groups to the piperazine ring. This can be achieved through selective oxidation and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The tetrone functionalities can be reduced to form corresponding alcohols.
Substitution: The naphthalen-1-yloxypropyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine: Lacks the tetrone functionalities.
1,4-Bis(2-hydroxy-3-phenoxypropyl)piperazine-2,3,5,6-tetrone: Contains phenoxy groups instead of naphthalen-1-yloxy groups.
1,4-Bis(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-2,3,5,6-trione: Contains trione instead of tetrone functionalities.
Uniqueness
BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE is unique due to the presence of both naphthalen-1-yloxypropyl groups and tetrone functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,4-bis(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-2,3,5,6-tetrone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O8/c33-21(17-39-25-13-5-9-19-7-1-3-11-23(19)25)15-31-27(35)29(37)32(30(38)28(31)36)16-22(34)18-40-26-14-6-10-20-8-2-4-12-24(20)26/h1-14,21-22,33-34H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRXXBMKPVPAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN3C(=O)C(=O)N(C(=O)C3=O)CC(COC4=CC=CC5=CC=CC=C54)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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